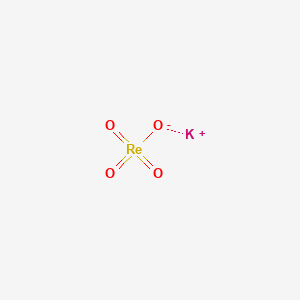
羰基氯双(三苯基膦)铱(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is notable for its square planar geometry and its ability to undergo oxidative addition reactions. It is a bright yellow crystalline solid and has been extensively studied for its unique chemical properties and applications in various fields .
科学研究应用
Carbonylchlorobis(triphenylphosphine)iridium(I) has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that this compound is used as a catalyst in various chemical reactions , suggesting that its targets could be the reactants in these reactions.
Mode of Action
It’s known to act as a catalyst, facilitating chemical reactions without being consumed in the process . The compound’s interaction with its targets likely involves the formation of intermediate complexes, which lower the activation energy of the reaction .
Biochemical Pathways
The specific biochemical pathways affected by Carbonylchlorobis(triphenylphosphine)iridium(I) depend on the reactions it catalyzes. For instance, it has been used in the reduction of N-hydroxyamides to synthesize nitrones , suggesting that it may affect pathways involving these compounds.
Result of Action
The result of Carbonylchlorobis(triphenylphosphine)iridium(I)'s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions that would otherwise occur more slowly, leading to faster and more efficient production of the desired products .
准备方法
The synthesis of Carbonylchlorobis(triphenylphosphine)iridium(I) typically involves heating an iridium chloride salt with triphenylphosphine and a carbon monoxide source . The most popular method uses dimethylformamide (DMF) as a solvent, and sometimes aniline is added to accelerate the reaction . Another common solvent is 2-methoxyethanol . The reaction is usually conducted under nitrogen atmosphere. In this synthesis, triphenylphosphine serves both as a ligand and a reductant, while the carbonyl ligand is derived from the decomposition of dimethylformamide .
化学反应分析
Carbonylchlorobis(triphenylphosphine)iridium(I) undergoes a variety of chemical reactions, including:
Oxidative Addition: This compound is notable for its ability to bind to oxygen reversibly.
Substitution Reactions: It can participate in substitution reactions where ligands are replaced by other ligands.
Hydrogenation: It acts as a catalyst in hydrogenation reactions.
Cycloaddition: It is used as a catalyst in intramolecular carbonylative [2+2+1] cycloaddition of allenynes.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation and various organic solvents like chloroform and toluene . The major products formed depend on the specific reaction and reagents used.
相似化合物的比较
Carbonylchlorobis(triphenylphosphine)iridium(I) is unique due to its square planar geometry and its ability to undergo reversible oxidative addition . Similar compounds include:
Iridium(I)bis(triphenylphosphine)carbonyl iodide: Similar structure but with iodide instead of chloride.
Rhodium(I)bis(triphenylphosphine)carbonyl chloride: Similar structure but with rhodium instead of iridium.
Palladium(0)tetra(triphenylphosphine): Different central metal but similar use in catalysis.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of Carbonylchlorobis(triphenylphosphine)iridium(I).
属性
CAS 编号 |
14871-41-1 |
|---|---|
分子式 |
C37H30ClIrOP2- |
分子量 |
780.2 g/mol |
IUPAC 名称 |
carbon monoxide;iridium;triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.CO.ClH.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1 |
InChI 键 |
VSPLSJCNZPDHCN-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir] |
规范 SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir] |
Key on ui other cas no. |
14871-41-1 |
物理描述 |
Yellow crystalline powder; [Acros Organics MSDS] |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)










